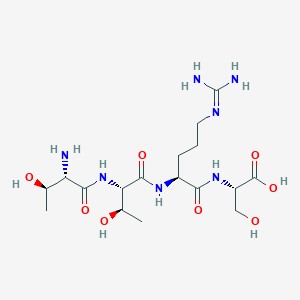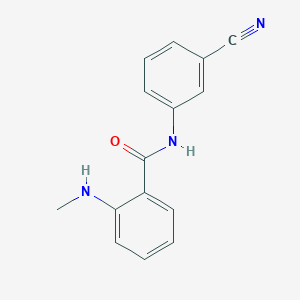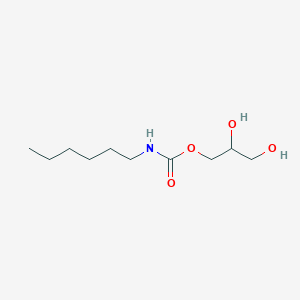
N-Heptyl-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-2-sulfanylacetamide est un composé organique caractérisé par la présence d'un groupe heptyle lié à une fraction 2-sulfanylacetamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-Heptyl-2-sulfanylacetamide implique généralement la réaction de l'heptylamine avec l'acide 2-sulfanylacétique. La réaction est facilitée par l'utilisation d'agents de couplage tels que le chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl) carbodiimide (EDC) et l'acide thioglycolique . Le groupe carboxylique de l'acide thioglycolique réagit avec l'EDC pour former un ester activé, qui est ensuite déplacé par l'attaque nucléophile de l'heptylamine, conduisant à la formation de this compound.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. L'utilisation de systèmes automatisés pour surveiller et contrôler la température, le pH et le temps de réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le N-Heptyl-2-sulfanylacetamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe amide peut être réduit pour former des amines.
Substitution : Le groupe sulfanyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines primaires.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d'adsorbant pour l'élimination des métaux lourds de l'eau.
Médecine : Exploré pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfanyle a une forte affinité pour les ions de métaux lourds, ce qui le rend efficace dans les processus d'adsorption. De plus, le groupe amide du composé peut former des liaisons hydrogène avec diverses molécules biologiques, contribuant à son activité antimicrobienne .
Applications De Recherche Scientifique
N-Heptyl-2-sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an adsorbent for the removal of heavy metals from water.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Heptyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group has a high affinity for heavy metal ions, making it effective in adsorption processes. Additionally, the compound’s amide group can form hydrogen bonds with various biological molecules, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Composés similaires
N-Substitués 2-Sulfanylacetamides : Ces composés partagent une structure de base similaire mais diffèrent par le substituant lié à l'atome d'azote.
Dérivés de l'acide thioglycolique : Composés dérivés de l'acide thioglycolique avec divers substituants.
Unicité
Le N-Heptyl-2-sulfanylacetamide est unique en raison de son groupe heptyle spécifique, qui confère des propriétés hydrophobes distinctes. Cela le rend particulièrement efficace dans les applications nécessitant des interactions avec des surfaces ou des molécules hydrophobes.
Propriétés
Numéro CAS |
666724-29-4 |
|---|---|
Formule moléculaire |
C9H19NOS |
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
N-heptyl-2-sulfanylacetamide |
InChI |
InChI=1S/C9H19NOS/c1-2-3-4-5-6-7-10-9(11)8-12/h12H,2-8H2,1H3,(H,10,11) |
Clé InChI |
CTLXBDLSZUCKGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

